5-Oxo-4-phenylproline 5-Oxo-4-phenylproline
Brand Name: Vulcanchem
CAS No.: 92288-57-8
VCID: VC3095141
InChI: InChI=1S/C11H11NO3/c13-10-8(6-9(12-10)11(14)15)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15)
SMILES: C1C(C(=O)NC1C(=O)O)C2=CC=CC=C2
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

5-Oxo-4-phenylproline

CAS No.: 92288-57-8

Cat. No.: VC3095141

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

5-Oxo-4-phenylproline - 92288-57-8

Specification

CAS No. 92288-57-8
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 5-oxo-4-phenylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H11NO3/c13-10-8(6-9(12-10)11(14)15)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15)
Standard InChI Key KVMQQNKPELYZRH-UHFFFAOYSA-N
SMILES C1C(C(=O)NC1C(=O)O)C2=CC=CC=C2
Canonical SMILES C1C(C(=O)NC1C(=O)O)C2=CC=CC=C2

Introduction

Chemical Structure and Identification

5-Oxo-4-phenylproline belongs to the oxoproline family, which are cyclic derivatives of amino acids featuring a pyrrolidine ring system. The compound is characterized by three key structural components: a carboxylic acid group at position 2, a phenyl group at position 4, and an oxo (keto) group at position 5 of the pyrrolidine ring .

The compound is also known by its systematic name, 5-oxo-4-phenylpyrrolidine-2-carboxylic acid, and has been registered in chemical databases with the CAS Registry Number 92288-57-8 . Its molecular structure can be represented using various chemical notations as shown in the following table:

PropertyValue
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
IUPAC Name5-oxo-4-phenylpyrrolidine-2-carboxylic acid
InChIInChI=1S/C11H11NO3/c13-10-8(6-9(12-10)11(14)15)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15)
SMILESC1C(C(=O)NC1C(=O)O)C2=CC=CC=C2
Creation Date in PubChem2014-10-20
Last Modification Date2025-03-01

Physical and Chemical Properties

General Properties

The physical and chemical properties of 5-Oxo-4-phenylproline are influenced by its functional groups and molecular structure. While specific experimental data is limited in the available literature, several properties can be inferred based on its structure:

PropertyPredicted CharacteristicBasis
Physical StateCrystalline solid at room temperatureTypical for amino acid derivatives with similar molecular weight
SolubilityModerately soluble in polar solvents (water, alcohols); more soluble in basic aqueous solutionsPresence of carboxylic acid and amide groups
Acid-Base BehaviorAmphoteric propertiesContains both acidic (carboxylic acid) and basic (amide nitrogen) groups
Optical ActivityPotentially optically activeContains stereogenic centers at C-2 and C-4 positions
Melting PointLikely above 200°C (with possible decomposition)Consistent with related amino acid derivatives

Reactivity Profile

The reactivity of 5-Oxo-4-phenylproline is primarily determined by its functional groups:

Synthesis Methods

Cyclization Reactions

For structurally related compounds such as 5-Oxo-3-phenylproline, cyclization reactions are commonly employed. These typically involve the cyclization of appropriately substituted open-chain precursors under specific conditions. This approach might be adapted for the synthesis of 5-Oxo-4-phenylproline by using precursors that would place the phenyl group at the 4-position.

Modification of Proline Derivatives

Another potential approach could involve:

  • Starting with a suitable proline derivative

  • Introduction of the phenyl group at position 4 through selective functionalization

  • Oxidation to introduce the oxo group at position 5

  • Appropriate protection/deprotection strategies for the carboxylic acid and amine functionalities

Synthetic Challenges

The synthesis of specifically substituted proline derivatives like 5-Oxo-4-phenylproline presents several challenges:

ChallengeDescriptionPotential Mitigation
RegioselectivityEnsuring substitution at the desired positionsUse of directing groups and selective reagents
StereoselectivityControlling the stereochemistry at C-2 and C-4Stereoselective reagents or chiral catalysts
Functional Group CompatibilityManaging potentially interfering reactive groupsStrategic protection/deprotection sequences
PurificationIsolating the target compoundChromatographic techniques, recrystallization

Structural Analogues and Comparative Analysis

Related Oxoproline Derivatives

Several structurally related compounds appear in the chemical literature, including:

CompoundStructural Relationship to 5-Oxo-4-phenylprolineKey Differences
5-Oxo-3-phenylprolinePositional isomerPhenyl group at position 3 instead of 4
4-Amino-5-oxoprolinesFunctional group variantAmino group at position 4 instead of phenyl group
5-Phenylpyrrolidine-2-carboxylic acidReduced formLacks the oxo group at position 5
4-Oxo-5-phenylpentanalOpen-chain analogueLinear structure rather than cyclic

Structure-Property Relationships

The position and nature of substituents on the pyrrolidine ring significantly influence the properties of these compounds:

These structural variations can significantly impact the biological activities and potential applications of these compounds.

Analytical Characterization

Spectroscopic Properties

The identification and characterization of 5-Oxo-4-phenylproline would typically involve several spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Characteristic NMR signals would likely include:

  • ¹H NMR: Signals for the phenyl group (multiplets in the aromatic region), methine protons at C-2 and C-4, and methylene protons at C-3

  • ¹³C NMR: Signals for carbonyl carbons (carboxylic acid and ketone), aromatic carbons, and aliphatic carbons of the pyrrolidine ring

Mass Spectrometry

Expected features would include:

  • Molecular ion peak corresponding to m/z 205

  • Fragmentation patterns involving loss of CO₂, and cleavages of the pyrrolidine ring

Infrared Spectroscopy

Characteristic absorption bands would likely include:

  • Carboxylic acid O-H stretch and C=O stretch

  • Amide N-H stretch and C=O stretch

  • Aromatic C-H and C=C stretches

Chromatographic Analysis

Chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) would be valuable for the purification and analysis of 5-Oxo-4-phenylproline, likely using:

  • Reversed-phase columns

  • UV detection (due to the presence of the phenyl group and carbonyl moieties)

  • Possibly coupled with mass spectrometry for more definitive identification

Structure-Activity Relationships and Molecular Interactions

The biological activities of 5-Oxo-4-phenylproline and related compounds are likely influenced by several structural features:

Key Structural Determinants

Structural FeaturePotential Impact on Activity
Phenyl group positionInfluences binding orientation in receptor pockets; affects hydrophobic interactions
Oxo groupServes as hydrogen bond acceptor; affects molecular recognition
Carboxylic acidProvides opportunities for ionic interactions; influences solubility and binding
StereochemistryDetermines three-dimensional arrangement and recognition by biological targets

Molecular Recognition Factors

The potential interactions of 5-Oxo-4-phenylproline with biological targets might involve:

  • Hydrogen bonding through the amide NH, oxo group, and carboxylic acid

  • Hydrophobic interactions via the phenyl ring

  • Ionic or dipole interactions through the carboxylic acid group

  • Conformational complementarity with binding pockets of receptors or enzymes

Future Research Directions

Synthetic Methodology Development

Future research might focus on developing efficient, stereoselective methods for the synthesis of 5-Oxo-4-phenylproline and its derivatives, potentially exploring:

  • Catalytic asymmetric approaches

  • Biocatalytic methods

  • Flow chemistry techniques for scale-up

Biological Activity Screening

Comprehensive screening of 5-Oxo-4-phenylproline against various biological targets would be valuable to identify potential applications:

  • Receptor binding assays

  • Enzyme inhibition studies

  • Cell-based functional assays

  • In vivo models of relevant diseases

Structure-Activity Relationship Studies

The development and testing of structural analogues would help establish structure-activity relationships and potentially lead to compounds with enhanced properties:

  • Variation of the phenyl substituents

  • Modification of the oxo group

  • Introduction of additional functionality

Computational Studies

Computational approaches could provide insights into:

  • Conformational preferences

  • Binding modes with potential biological targets

  • Physical and chemical properties

  • Design of improved analogues

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